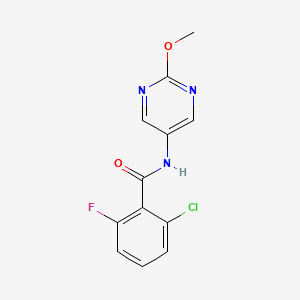

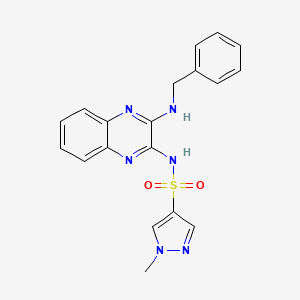

N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

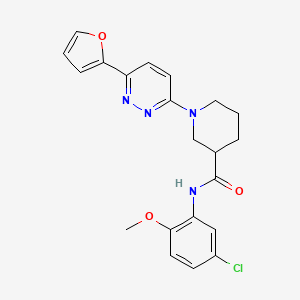

Quinoxaline derivatives, such as the one you mentioned, are a class of heterocyclic compounds that have been the subject of extensive research due to their diverse pharmacological activities . They are considered important biological agents with potential applications in various fields .

Synthesis Analysis

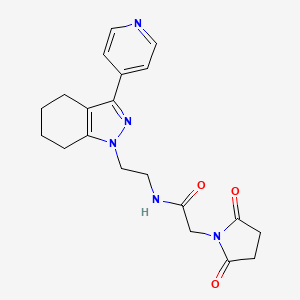

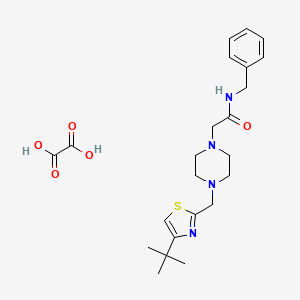

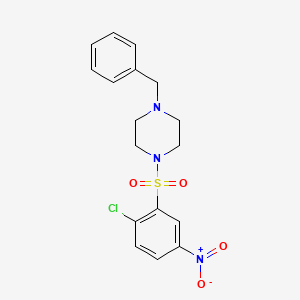

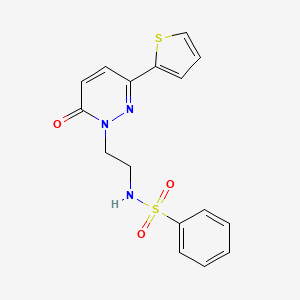

Quinoxaline derivatives can be synthesized through various methods. One common method involves the cyclocondensation of o-phenylenediamine with different organic derivatives . Another method involves the reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is typically characterized by a bicyclic ring system containing two nitrogen atoms . The exact structure would depend on the specific substituents attached to the quinoxaline core.Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary depending on their specific structure. They typically exhibit strong absorption in the UV-visible region due to their conjugated π-electron system . They also tend to have relatively low-lying LUMO levels, making them potential candidates for n-type materials in optoelectronic devices .Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives have been identified as having significant potential in cancer treatment. They can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival. By inhibiting specific kinases, these compounds can prevent the proliferation of cancer cells, making them valuable in the development of targeted cancer therapies .

Antimicrobial and Antibacterial Properties

These compounds exhibit strong antimicrobial and antibacterial properties, making them candidates for treating infections. Their mechanism of action often involves interfering with the DNA synthesis of bacteria or disrupting bacterial cell wall synthesis, which can lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antiviral Applications

Quinoxaline derivatives have shown activity against various viruses, including retroviruses like HIV. They can inhibit viral replication by targeting viral enzymes or proteins necessary for the virus to reproduce. This makes them a promising avenue for antiviral drug development, particularly for diseases that currently have limited treatment options .

Antifungal Uses

The antifungal properties of quinoxaline derivatives stem from their ability to interfere with the cell wall synthesis of fungi or inhibit essential fungal enzymes. This application is particularly important in agriculture, where fungal infections can devastate crops, as well as in medicine, where they can be used to treat fungal infections in humans .

Antiprotozoal and Antiparasitic Effects

These compounds have been studied for their effectiveness against protozoa and parasites, which cause diseases such as malaria and sleeping sickness. By inhibiting the enzymes that protozoa and parasites need to survive, quinoxaline derivatives can help in the development of new treatments for these often deadly diseases .

Agricultural Applications

In agriculture, quinoxaline derivatives can be used as fungicides, herbicides, and insecticides. Their biological activity can protect crops from a variety of pests and diseases, contributing to increased food security and reduced crop losses. This application is vital for sustainable agriculture and food production .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Quinoxaline derivatives continue to be a subject of extensive research due to their diverse pharmacological activities and potential applications in various fields. Future research may focus on developing new synthetic strategies, exploring new biological activities, and designing new quinoxaline-based drugs .

Propriétés

IUPAC Name |

N-[3-(benzylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-25-13-15(12-21-25)28(26,27)24-19-18(20-11-14-7-3-2-4-8-14)22-16-9-5-6-10-17(16)23-19/h2-10,12-13H,11H2,1H3,(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSZKWNJIJGRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxaspiro[5.6]dodecane-2,4-dione](/img/structure/B2854003.png)

![3-cyclopentyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2854006.png)

![2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B2854007.png)

![1-[8-(2-ethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2854008.png)